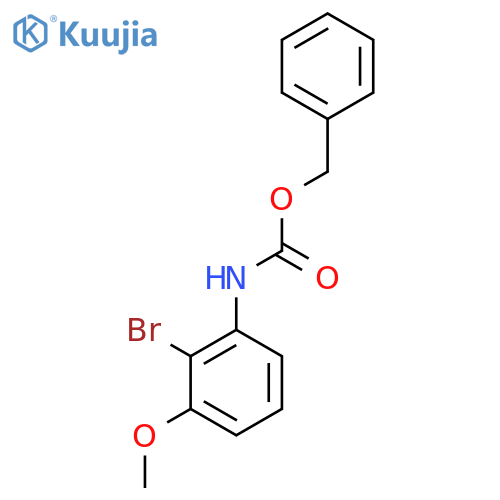

Cas no 2680728-70-3 (benzyl N-(2-bromo-3-methoxyphenyl)carbamate)

benzyl N-(2-bromo-3-methoxyphenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2680728-70-3

- EN300-28296419

- benzyl N-(2-bromo-3-methoxyphenyl)carbamate

-

- インチ: 1S/C15H14BrNO3/c1-19-13-9-5-8-12(14(13)16)17-15(18)20-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18)

- InChIKey: NXYGMNPYKWXPBU-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1NC(=O)OCC1C=CC=CC=1)OC

計算された属性

- せいみつぶんしりょう: 335.01571g/mol

- どういたいしつりょう: 335.01571g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 47.6Ų

benzyl N-(2-bromo-3-methoxyphenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28296419-5.0g |

benzyl N-(2-bromo-3-methoxyphenyl)carbamate |

2680728-70-3 | 95.0% | 5.0g |

$2235.0 | 2025-03-19 | |

| Enamine | EN300-28296419-0.1g |

benzyl N-(2-bromo-3-methoxyphenyl)carbamate |

2680728-70-3 | 95.0% | 0.1g |

$678.0 | 2025-03-19 | |

| Enamine | EN300-28296419-0.5g |

benzyl N-(2-bromo-3-methoxyphenyl)carbamate |

2680728-70-3 | 95.0% | 0.5g |

$739.0 | 2025-03-19 | |

| Enamine | EN300-28296419-0.25g |

benzyl N-(2-bromo-3-methoxyphenyl)carbamate |

2680728-70-3 | 95.0% | 0.25g |

$708.0 | 2025-03-19 | |

| Enamine | EN300-28296419-2.5g |

benzyl N-(2-bromo-3-methoxyphenyl)carbamate |

2680728-70-3 | 95.0% | 2.5g |

$1509.0 | 2025-03-19 | |

| Enamine | EN300-28296419-0.05g |

benzyl N-(2-bromo-3-methoxyphenyl)carbamate |

2680728-70-3 | 95.0% | 0.05g |

$647.0 | 2025-03-19 | |

| Enamine | EN300-28296419-5g |

benzyl N-(2-bromo-3-methoxyphenyl)carbamate |

2680728-70-3 | 5g |

$2235.0 | 2023-09-07 | ||

| Enamine | EN300-28296419-1g |

benzyl N-(2-bromo-3-methoxyphenyl)carbamate |

2680728-70-3 | 1g |

$770.0 | 2023-09-07 | ||

| Enamine | EN300-28296419-1.0g |

benzyl N-(2-bromo-3-methoxyphenyl)carbamate |

2680728-70-3 | 95.0% | 1.0g |

$770.0 | 2025-03-19 | |

| Enamine | EN300-28296419-10.0g |

benzyl N-(2-bromo-3-methoxyphenyl)carbamate |

2680728-70-3 | 95.0% | 10.0g |

$3315.0 | 2025-03-19 |

benzyl N-(2-bromo-3-methoxyphenyl)carbamate 関連文献

-

1. Book reviews

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

benzyl N-(2-bromo-3-methoxyphenyl)carbamateに関する追加情報

Introduction to Benzyl N-(2-bromo-3-methoxyphenyl)carbamate (CAS No. 2680728-70-3)

Benzyl N-(2-bromo-3-methoxyphenyl)carbamate, with the chemical formula C14H13BrNO2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its benzyl moiety and a N-(2-bromo-3-methoxyphenyl)carbamate functional group, which makes it a versatile intermediate in the development of various bioactive molecules. The presence of both bromine and methoxy substituents on the aromatic ring enhances its reactivity, making it a valuable building block for further chemical modifications.

The CAS No. 2680728-70-3 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. Its molecular structure combines elements that are frequently explored in medicinal chemistry, particularly in the design of novel drugs targeting neurological and inflammatory disorders. The N-(2-bromo-3-methoxyphenyl)carbamate moiety is particularly noteworthy, as it has been shown to influence the pharmacokinetic properties of associated molecules, potentially improving bioavailability and metabolic stability.

In recent years, there has been growing interest in the synthesis and application of compounds containing brominated aromatic rings due to their enhanced binding affinity to biological targets. The benzyl group in Benzyl N-(2-bromo-3-methoxyphenyl)carbamate not only provides a stable anchoring point for further functionalization but also contributes to the overall lipophilicity of the molecule. This balance between hydrophobicity and hydrophilicity is crucial for optimizing drug-like properties such as solubility and membrane permeability.

One of the most compelling aspects of Benzyl N-(2-bromo-3-methoxyphenyl)carbamate is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structure to develop novel inhibitors targeting enzymes involved in cancer metabolism. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of kinases and phosphatases, which are key players in signal transduction pathways relevant to tumor growth and progression. The N-(2-bromo-3-methoxyphenyl)carbamate moiety has been particularly effective in designing molecules with high selectivity for these targets, minimizing off-target effects.

The bromine atom in Benzyl N-(2-bromo-3-methoxyphenyl)carbamate also serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in constructing biaryl structures. These reactions are pivotal in pharmaceutical synthesis, allowing for the creation of intricate molecular frameworks with desired biological activities. The methoxy group further enhances reactivity by participating in nucleophilic aromatic substitution reactions, providing another pathway for structural diversification.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like Benzyl N-(2-bromo-3-methoxyphenyl)carbamate. By integrating machine learning algorithms with traditional pharmacophore modeling, researchers can predict binding affinities and optimize lead compounds with greater precision. This approach has been particularly beneficial in identifying novel analogs with improved potency and reduced toxicity. The benzyl group's stability under various computational conditions makes it an ideal scaffold for such virtual experiments.

The pharmaceutical industry has also explored the potential of Benzyl N-(2-bromo-3-methoxyphenyl)carbamate in developing treatments for neurological disorders. Preliminary studies suggest that derivatives of this compound may interact with specific receptors or ion channels involved in neurodegeneration. The N-(2-bromo-3-methoxyphenyl)carbamate moiety's ability to modulate receptor activity has been linked to potential therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. Further research is ongoing to fully elucidate these mechanisms and translate these findings into clinical applications.

In conclusion, Benzyl N-(2-bromo-3-methoxyphenyl)carbamate (CAS No. 2680728-70-3) represents a promising candidate for drug discovery due to its unique structural features and reactivity profile. Its combination of a benzyl group and a highly functionalized aromatic ring makes it an invaluable intermediate for synthetic chemists working on next-generation therapeutics. As research continues to uncover new applications for brominated phenols, compounds like this are likely to play an increasingly important role in addressing some of today's most challenging medical conditions.

2680728-70-3 (benzyl N-(2-bromo-3-methoxyphenyl)carbamate) 関連製品

- 2007469-01-2(benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate)

- 1019437-73-0(2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid)

- 103855-82-9(2-amino-3-(2,3-dimethylphenyl)propanoic acid)

- 899760-95-3(N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)

- 2171415-45-3(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.1heptane-2-carboxylic acid)

- 2598-01-8(trans-1,3,3-Trichloro-1-propene)

- 900262-17-1(2-2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl-5-(4-methylphenyl)methoxyphenol)

- 923245-20-9(4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide)

- 36782-05-5(Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy-)

- 898760-07-1(oxazol-2-yl-(4-propylphenyl)methanone)